Kinetic Reactivity Tier: SynFluor (1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) is Positioned in the Middle of the N-F Reagent Power Scale, Offering a Balance Between Potency and Selectivity
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor) is a moderately reactive N-F reagent, occupying a middle tier in the experimentally-determined kinetic reactivity scale of ten common fluorinating agents. Its reactivity is significantly lower than the powerful Selectfluor and NFSI reagents, but higher than many less-reactive N-fluoropyridinium salts [1].
| Evidence Dimension | Second-Order Rate Constant (k2) for reaction with a nucleophile model (1d-enol) at 20°C |
|---|---|
| Target Compound Data | k2 = 6.76 × 10⁻² M⁻¹ s⁻¹ |
| Comparator Or Baseline | Selectfluor (3): k2 = 4.31 × 10⁻¹ M⁻¹ s⁻¹; NFSI (4): k2 = 1.38 × 10⁻⁴ M⁻¹ s⁻¹; triMe-NFPy BF4 (6b): k2 = 2.63 × 10⁻⁶ M⁻¹ s⁻¹ |
| Quantified Difference | SynFluor is ~6.4-fold less reactive than Selectfluor, ~490-fold more reactive than NFSI, and ~25,700-fold more reactive than triMe-NFPy BF4 for this model substrate. |
| Conditions | Reaction of nucleophile 1d-enol with N-F reagents 3–9 in acetonitrile (CH3CN) at 20 °C. The nucleophile is a para-substituted 1,3-diaryl-1,3-dicarbonyl derivative. |
Why This Matters
This intermediate reactivity tier defines the compound's niche for users seeking a balance between the potent but less selective Selectfluor and the weaker NFSI, allowing for controlled fluorination of moderately reactive substrates.
- [1] Rozatian, N., Ashworth, I.W., Sandford, G. and Hodgson, D.R.W. A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 2018, 9, 8692-8702. (Data derived from Table 1 in supporting information). View Source
